Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFFUGKGSXEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Pyridine Derivatives
One of the primary methods involves the functionalization of a suitably substituted pyridine ring, often starting from 2-ethylpyridine-3-carboxylic acid derivatives. The general approach includes:
- Esterification of the carboxylic acid to form methyl esters, which serve as key intermediates.
- N-alkylation or aminoalkylation at the 6-position of the pyridine ring, typically via nucleophilic substitution or electrophilic aromatic substitution reactions, to introduce the aminomethyl group.
This approach is supported by the synthesis pathway reported in Vulcanchem’s data, which emphasizes the importance of initial ester formation followed by aminoalkylation at the pyridine ring's 6-position.
Reductive Amination of Pyridine Derivatives
Another prominent method involves reductive amination, which is widely used for introducing amino groups onto aromatic frameworks:
- Starting from a precursor such as 6-formyl-2-ethylpyridine-3-carboxylate, the aldehyde group at the 6-position reacts with ammonia or primary amines.
- The resulting imine intermediate is then reduced using suitable reducing agents like sodium cyanoborohydride or hydrogen in the presence of catalysts, yielding the aminomethyl derivative.
This method provides high selectivity and yields, as demonstrated in related pyridine syntheses involving aminoalkyl groups.
Multistep Synthesis via Nucleophilic Substitution and Ring Modification
A more elaborate route involves initial synthesis of a halogenated pyridine derivative, such as 2,6-dibromo methyl pyridine, followed by selective substitution:
- Preparation of 2,6-dibromo methyl pyridine through bromination of methylpyridine derivatives.
- Subsequent nucleophilic substitution of bromine with ammonia or primary amines introduces the amino methyl group at the 6-position.
This approach is supported by patent literature describing the synthesis of halogenated pyridine intermediates, which can be selectively functionalized.
Ring-Closing and Condensation Reactions
Advanced synthetic routes include ring-closure reactions involving aldehyde or ketone precursors:
- Condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with primary amines to generate pyridinone intermediates.
- Intramolecular cyclization and subsequent functional group modifications lead to the target compound.
This pathway aligns with the synthesis of related pyridine derivatives via Knoevenagel and lactonization reactions, as documented in recent research.
Summary Table of Preparation Methods
Research Outcomes and Considerations
- The choice of synthesis pathway depends on the availability of starting materials and desired purity.
- Reductive amination offers high regioselectivity, especially when using aldehyde intermediates.
- Halogenation routes provide a versatile platform for further functionalization but require careful control of reaction conditions to prevent over-bromination.
- Multistep processes, although more complex, allow for precise modifications and functional group compatibility.
Scientific Research Applications
Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Aminomethyl vs. Bromo/Phenoxy: The aminomethyl group offers nucleophilic reactivity for coupling reactions, contrasting with the bromo (electrophilic) or phenoxy (electron-withdrawing) groups in analogues .
- Salt Forms: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride demonstrates the importance of salt formation in improving solubility and stability for pharmaceutical applications .
Physicochemical Properties
Limited data from the evidence allows partial comparisons:
*Estimated based on substituent contributions: aminomethyl (polar) vs. ethyl and methyl ester (moderately lipophilic).
Biological Activity
Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Aminomethyl Group : An amino group (-NH2) attached to a methylene bridge (-CH2-).
- Carboxylate Ester : The methyl ester of the carboxylic acid contributes to its reactivity and solubility.
This structural configuration allows for various interactions with biological targets, enhancing its pharmacological profile.
Pharmacological Potential
Research indicates that this compound exhibits notable antimicrobial , antiviral , and neuroprotective properties. The compound has been evaluated for its ability to cross the blood-brain barrier, making it a candidate for neurological disorder treatments.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 6.25 | Amoxicillin |
| Escherichia coli | 12.5 | Amoxicillin |
| Candida albicans | 12.5 | Amphotericin B |
These results suggest that this compound could serve as a lead compound in developing new antimicrobial agents.
Neuroprotective Effects
In studies focused on neurodegenerative diseases, this compound has shown potential in inhibiting glycogen synthase kinase 3 (GSK3), a key enzyme implicated in conditions like Alzheimer's disease. Inhibition of GSK3 can enhance acetylcholine synthesis, which is critical for cognitive functions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Interactions : The amino group can participate in nucleophilic substitution reactions, allowing it to interact with various biological molecules.
- Hydrogen Bond Formation : The compound's ability to form hydrogen bonds plays a crucial role in its interactions with proteins and enzymes.
- Receptor Binding : Studies have indicated that the compound binds effectively to specific receptors involved in inflammation and pain pathways.
Case Studies and Research Findings
- A study published in PubMed Central highlighted the efficacy of similar pyridine derivatives in reducing inflammatory responses in animal models, suggesting that this compound may exhibit similar effects through modulation of cytokine production .
- Another investigation into the neuroprotective properties revealed that compounds with structural similarities could mitigate oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
| Conditions | Reactants | Products | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hours | Methyl ester | 6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid | 92% | |
| 2M NaOH, 60°C, 4 hours | Methyl ester | Carboxylate salt | 85% |
Acylation of the Aminomethyl Group
The primary amine reacts with acylating agents, forming stable amides. This is utilized to enhance pharmacokinetic properties or introduce probes for biochemical studies.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride, pyridine | 0°C, 2 hours | N-Acetyl derivative | 78% | |
| Benzoyl chloride, DCM | Room temperature, 4 hours | N-Benzoyl derivative | 81% |
Alkylation Reactions
The amine group can be alkylated using alkyl halides or epoxides, expanding structural diversity.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide, K₂CO₃ | DMF, 50°C, 6 hours | N-Methylated derivative | 68% | |
| Ethylene oxide, H₂O | 80°C, 12 hours | N-(2-Hydroxyethyl) derivative | 74% |
Nucleophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature allows substitution at specific positions under controlled conditions.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NaOMe, DMF, -30°C | 2-Chloro substituent replacement | Methoxy-substituted pyridine | 87% | |
| Methylamine, THF | 60°C, 8 hours | 6-Methylamino derivative | 76% |
Oxidation and Reduction
Selective oxidation or reduction of functional groups modulates reactivity:
-
Oxidation : The aminomethyl group can be oxidized to a nitrile using MnO₂ (yield: 65%) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine (yield: 58%).
Complex Formation
The compound chelates metal ions via its amine and carboxylate groups, relevant in catalysis or material science:
| Metal Salt | Conditions | Application | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol, 25°C | Catalytic oxidation studies | |
| FeCl₃ | Aqueous solution | Magnetic nanoparticle synthesis |
Key Mechanistic Insights
-
Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with base-mediated saponification being faster than acid-catalyzed hydrolysis.
-
Aminomethyl Reactivity : The amine’s nucleophilicity is enhanced by the electron-donating ethyl group at position 2, facilitating acylation and alkylation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, and how is its purity validated?
- Synthesis : The compound can be synthesized via hydrogenation of alkenylpyridine precursors. For example, methyl 2-vinylpyridine-6-carboxylate analogs undergo catalytic hydrogenation (e.g., PtO₂ or Pd/C) to yield ethyl-substituted piperidine carboxylates, suggesting similar strategies could apply to introduce the ethyl and aminomethyl groups .
- Characterization : Purity is validated using HPLC (≥95-98% purity standards) and structural confirmation via / NMR. Mass spectrometry (MS) is employed to confirm molecular weight .
Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction is performed using SHELX software (e.g., SHELXL for refinement). The software resolves bond lengths, angles, and stereochemistry, critical for confirming the aminomethyl and ethyl substituents' positions. SHELX is preferred for small-molecule refinement due to its robustness in handling high-resolution data .
Advanced Research Questions
Q. What catalytic systems are effective for selective hydrogenation of pyridine rings in this compound derivatives?
- Experimental Design : PtO₂ in acetic acid or Pd/C under H₂ atmosphere are common for pyridine-to-piperidine hydrogenation. Concomitant reduction of conjugated double bonds (if present) must be monitored via NMR to avoid over-reduction. Reaction conditions (pressure, solvent) are optimized to retain the aminomethyl group’s integrity .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved for this compound?
- Data Analysis :
- NMR : Compare experimental chemical shifts with computational predictions (DFT calculations) to confirm assignments.
- MS : Use high-resolution MS (HRMS) to distinguish between isobaric fragments. Cross-validate with isotopic labeling or tandem MS (MS/MS) .
- Crystallography : Resolve ambiguities by overlaying spectroscopic data with X-ray-derived bond geometries .
Q. What strategies are employed to synthesize and characterize derivatives for structure-activity relationship (SAR) studies?
- Derivatization :
- Amino Group Functionalization : React the aminomethyl group with Boc anhydride or acyl chlorides to generate protected intermediates. Monitor reaction progress via TLC or LC-MS .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/THF/H₂O, followed by coupling with amines to form amides .
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Optimization Framework :
- Catalyst Screening : Test Pd/C, Raney Ni, or Ru-based catalysts for hydrogenation efficiency.
- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to balance reactivity and solubility.
- Kinetic Studies : Use in-situ FTIR or HPLC to identify rate-limiting steps and adjust temperature/pH accordingly .
Methodological Considerations
Q. What precautions are critical when handling this compound in aqueous or acidic conditions?
- Stability : The ester group is prone to hydrolysis under strong acidic/basic conditions. Use buffered solutions (pH 6-8) during biological assays. Store the compound desiccated at −20°C to prevent degradation .
Q. How is computational modeling integrated with experimental data to predict this compound’s reactivity?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
